N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}thiophene-2-carboxamide is a complex organic compound with a unique structure that combines a thiophene ring with a tetrahydropyran ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the thiophene ring, and the attachment of the carboxamide group. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar tetrahydropyran ring structure.
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: Another compound with a tetrahydropyran ring and additional functional groups.
Uniqueness
N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H29NO2S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H29NO2S/c1-16(2)19-15-22(11-13-25-19,18-8-6-17(3)7-9-18)10-12-23-21(24)20-5-4-14-26-20/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,23,24) |
InChI Key |
LUQWEIGNVATRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOC(C2)C(C)C)CCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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